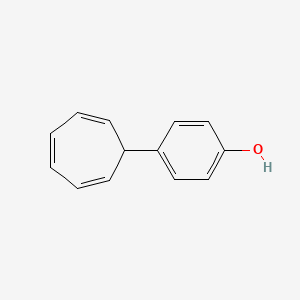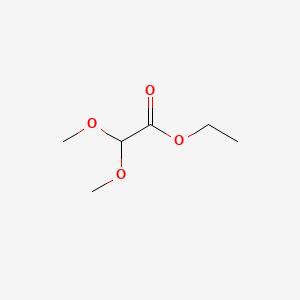
2-Undecylpentadecyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecylpentadecyl docosanoate is a long-chain ester compound. It is characterized by its unique structure, which includes a docosanoate moiety esterified with 2-undecylpentadecyl alcohol. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-undecylpentadecyl docosanoate typically involves the esterification of docosanoic acid with 2-undecylpentadecyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Docosanoic acid+2-Undecylpentadecyl alcoholAcid catalyst2-Undecylpentadecyl docosanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Undecylpentadecyl docosanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester into the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Docosanoic acid and 2-undecylpentadecyl alcohol.
Reduction: 2-Undecylpentadecyl alcohol and docosanol.
Substitution: Corresponding amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-Undecylpentadecyl docosanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in cell membrane studies due to its hydrophobic nature.
Medicine: Explored for its use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its stability and hydrophobic properties.
Mechanism of Action
The mechanism of action of 2-undecylpentadecyl docosanoate primarily involves its interaction with lipid membranes. Its long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
Stearyl behenate: An ester formed from stearyl alcohol and behenic acid, known for its lubricating properties.
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties, used in the treatment of herpes simplex virus.
Uniqueness
2-Undecylpentadecyl docosanoate is unique due to its specific ester linkage and long hydrophobic chains, which confer distinct physical and chemical properties. Unlike stearyl behenate and docosanol, it is primarily used in industrial applications rather than medicinal purposes.
Properties
CAS No. |
92313-29-6 |
|---|---|
Molecular Formula |
C48H96O2 |
Molecular Weight |
705.3 g/mol |
IUPAC Name |
2-undecylpentadecyl docosanoate |
InChI |
InChI=1S/C48H96O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-30-33-36-39-42-45-48(49)50-46-47(43-40-37-34-31-18-15-12-9-6-3)44-41-38-35-32-29-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3 |
InChI Key |
MPAKHIDWSSZIQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCC)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
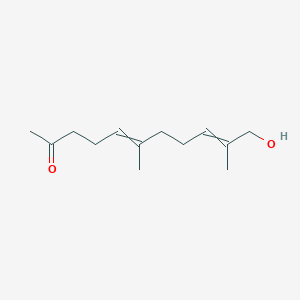
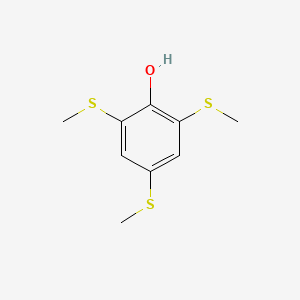
![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)

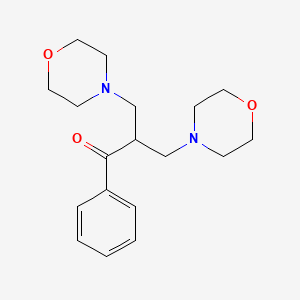


![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)
